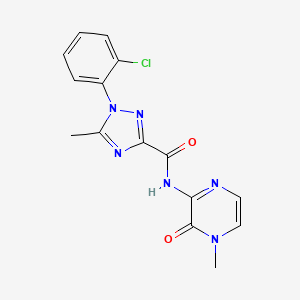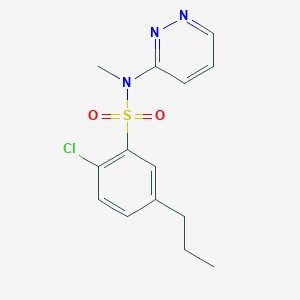![molecular formula C18H17BrN2O3 B6622857 2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline](/img/structure/B6622857.png)
2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline is an organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of aniline and contains a bromine atom, a methoxy group, and an oxazole ring.
Mechanism of Action
The mechanism of action of 2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline has been shown to have low toxicity in vitro and in vivo. It does not exhibit significant cytotoxicity towards normal cells and tissues. However, further studies are required to determine its long-term effects on the human body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline in lab experiments is its high solubility in organic solvents such as dimethyl sulfoxide and ethanol. This makes it easy to dissolve and prepare solutions for experiments. However, the compound has limited stability in aqueous solutions and can degrade over time. It is also relatively expensive and not readily available.
Future Directions
There are several future directions for research on 2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline. One direction is to investigate its potential as a drug candidate for the treatment of cancer and infectious diseases. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, further studies are required to determine its pharmacokinetic and pharmacodynamic properties and to optimize its synthesis method for improved yield and cost-effectiveness.
Synthesis Methods
The synthesis of 2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline involves the reaction of 2-bromo-4-methoxyaniline with 5-(2-methoxyphenyl)-2-oxazoline in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution and results in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. The compound has also been investigated for its antibacterial and antifungal properties.
properties
IUPAC Name |
2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-22-12-7-8-15(14(19)9-12)20-11-18-21-10-17(24-18)13-5-3-4-6-16(13)23-2/h3-10,20H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBBNRNALRQUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC2=NC=C(O2)C3=CC=CC=C3OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6622787.png)
![5-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B6622795.png)
![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6622803.png)
![1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B6622819.png)
![9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622822.png)
![1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B6622833.png)
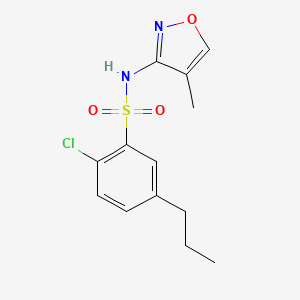

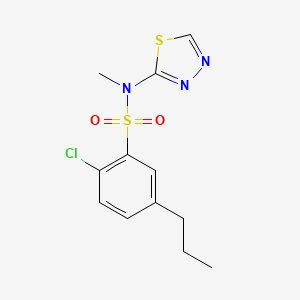
![1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6622859.png)
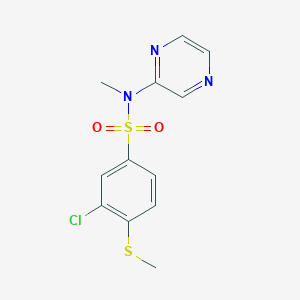
![Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6622866.png)
